4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a pyridazinone ring, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyridazinone Ring: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Formation of the Cyclohexanecarboxylic Acid Moiety: This step involves the reaction of a cyclohexane derivative with a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
Morphine: An opioid with a well-known mechanism of action involving mu-opioid receptors.
Fentanyl: Another opioid with a similar mechanism of action to morphine.
Furosemide: A diuretic with a different mechanism of action involving the inhibition of sodium and chloride reabsorption.
Uniqueness
4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H22BrN3O4 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H22BrN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h5-10,13,15H,1-4,11-12H2,(H,22,25)(H,27,28) |
InChI Key |
HVOCIDAILGPVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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